molecular formula C12H11BrN2O2 B8406158 1-(3-Bromo-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester

1-(3-Bromo-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester

Cat. No. B8406158
M. Wt: 295.13 g/mol
InChI Key: BMUDAEQCEHQLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H11BrN2O2 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromo-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Bromo-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 1-(3-bromophenyl)imidazole-4-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-15(8-14-11)10-5-3-4-9(13)6-10/h3-8H,2H2,1H3

InChI Key

BMUDAEQCEHQLSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of compound (Z)-3-dimethylamino-2-isocyano-acrylic acid ethyl ester (11.8 g, 79 mmol) and 3-bromo aniline (11.3 g, 65 mmol) in n-butanol (90 mL) was heated to reflux for 72 h [reaction was monitored by TLC]. Reaction mixture was concentrated under reduced pressure to remove n-butanol and the residue was passed through silica gel column, eluated with a mixture of ethyl acetate and hexane to give a mixture of ethyl and n-butyl ester compounds which was then separated by flash column chromatography over silica gel using 3:7 mixture ethyl acetate and hexane as eluant. Finally the ethyl ester was further purified by crystallization to furnish 3 (2.5 g, 13%) as a brown solid. HRMS (ESI+): m/z=295.1349 [M+H]
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl and n-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
13%

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